An In-depth Technical Guide to (2S)-2-Amino-3-(pyridin-3-yl)propanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2S)-2-Amino-3-(pyridin-3-yl)propanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science.
Core Properties
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as L-3-Pyridylalanine, is a chiral heterocyclic amino acid. Its structure, incorporating a pyridine ring, imparts unique chemical characteristics valuable in the design of novel peptides and pharmaceuticals.
Physicochemical Data
The following table summarizes the key physicochemical properties of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
| Property | Value |
| IUPAC Name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid |
| Synonyms | 3-(Pyridin-3-yl)-L-alanine, L-3-Pyridylalanine, 3-[(2S)-2-Amino-2-carboxyethyl]pyridine, 3-Aza-L-phenylalanine[1] |
| CAS Number | 64090-98-8 |
| Molecular Formula | C₈H₁₀N₂O₂[2] |
| Molecular Weight | 166.18 g/mol [2] |
| Appearance | Off-white to white powder[3] |
| Melting Point | 248-252 °C[3] |
| Boiling Point (Predicted) | 344.4 ± 32.0 °C[3] |
| Density (Predicted) | 1.271 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 1.95 ± 0.10[3] |
| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF)[3]. The dihydrochloride salt is soluble in water (3.33 mg/mL) and DMSO (5 mg/mL)[4]. |
Synthesis and Purification
The synthesis of enantiomerically pure (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid typically involves the creation of a racemic mixture followed by a resolution step. A common approach is the diethyl acetamidomalonate synthesis.
Experimental Protocol: Synthesis of Racemic 3-(pyridin-3-yl)alanine
This protocol outlines the synthesis of the racemic mixture, which is a precursor to obtaining the pure (S)-enantiomer.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: Dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl acetamidomalonate and stir until a clear solution is obtained. Add 3-(chloromethyl)pyridine hydrochloride portion-wise while maintaining the temperature. Reflux the mixture for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid. This step removes the acetyl and ethyl ester protecting groups and facilitates decarboxylation.
-
Neutralization and Isolation: The acidic solution is cooled and neutralized with a base, such as sodium hydroxide, to the isoelectric point of the amino acid, leading to the precipitation of racemic 3-(pyridin-3-yl)alanine.
-
Purification: The crude product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Experimental Protocol: Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating the enantiomers of 3-(pyridin-3-yl)alanine.
Materials:
-
Racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester
-
Protease (e.g., from Bacillus licheniformis)
-
Sodium bicarbonate buffer (0.2 M)
-
Chloroform
-
Hydrochloric acid
Procedure:
-
Esterification and Acetylation: The racemic amino acid is first converted to its methyl ester and then N-acetylated to serve as a substrate for the enzyme.
-
Enzymatic Hydrolysis: The racemic N-acetyl-3-(pyridin-3-yl)alanine methyl ester is suspended in a sodium bicarbonate buffer. A protease, such as one from Bacillus licheniformis, is added, and the mixture is stirred at room temperature. The enzyme selectively hydrolyzes the L-enantiomer (S-form) of the ester to the corresponding carboxylic acid.
-
Separation: Upon completion of the hydrolysis, the mixture is extracted with an organic solvent like chloroform. The unreacted D-amino acid ester (R-form) is extracted into the organic phase. The aqueous phase, containing the sodium salt of the N-acetyl-L-amino acid, is then acidified with hydrochloric acid to precipitate the N-acetyl-(S)-2-amino-3-(pyridin-3-yl)propanoic acid.
-
Hydrolysis of the N-acetyl group: The isolated N-acetyl-(S)-amino acid is then hydrolyzed with hydrochloric acid to remove the acetyl group, yielding the final product, (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
-
Final Purification: The product is purified by recrystallization.
Core Applications in Research and Development
The primary application of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can introduce unique structural and functional properties into the resulting molecules.
Solid-Phase Peptide Synthesis (SPPS)
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is typically used in its Fmoc-protected form (Fmoc-L-3-pyridylalanine) for solid-phase peptide synthesis.
General Protocol for Fmoc-SPPS:
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis and resolution of (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
Application in Solid-Phase Peptide Synthesis
Caption: A workflow diagram showing the incorporation of Fmoc-L-3-Pyridylalanine into a growing peptide chain during solid-phase peptide synthesis.
References
- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. medchemexpress.com [medchemexpress.com]
